molecular formula C26H20N2O3S2 B11052623 5,5'-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)

5,5'-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)

Cat. No.: B11052623
M. Wt: 472.6 g/mol
InChI Key: IVNSMVHKYZYMMX-UHFFFAOYSA-N
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Description

5,5’-[(4-Methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two thiazole rings connected through a methylene bridge with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) typically involves the reaction of 4-methoxybenzyl chloride with 2-aminothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole rings, potentially converting them into dihydrothiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while substitution reactions can introduce halogen or nitro groups onto the phenyl rings .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents. The thiazole ring is known for its bioactivity, which can be harnessed for developing new drugs.

Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. The presence of the thiazole ring enhances its interaction with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5,5’-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5,5’-[(4-methoxyphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one) lies in its dual thiazole rings connected by a methoxyphenyl bridge. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H20N2O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

5-[(4-methoxyphenyl)-(2-oxo-4-phenyl-3H-1,3-thiazol-5-yl)methyl]-4-phenyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C26H20N2O3S2/c1-31-19-14-12-16(13-15-19)20(23-21(27-25(29)32-23)17-8-4-2-5-9-17)24-22(28-26(30)33-24)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,27,29)(H,28,30)

InChI Key

IVNSMVHKYZYMMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(NC(=O)S2)C3=CC=CC=C3)C4=C(NC(=O)S4)C5=CC=CC=C5

Origin of Product

United States

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